5-Ethoxy-2-fluorophenylboronic acid

Descripción

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

Arylboronic acids are highly valued in organic chemistry for their versatility and stability. chem-soc.sinih.gov They serve as crucial building blocks and intermediates in a wide array of chemical reactions. nih.gov Their most notable application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govwisdomlib.org This reaction's robustness and tolerance to various functional groups have made arylboronic acids essential for synthesizing complex organic molecules, including pharmaceuticals and advanced materials. wisdomlib.orgchemimpex.com

Beyond the Suzuki reaction, arylboronic acids participate in other significant transformations like the Chan-Lam coupling, which forms carbon-nitrogen and carbon-oxygen bonds. wikipedia.org They can also act as precursors to aryl radicals under oxidative conditions, opening up novel pathways for bond formation that differ from traditional cross-coupling mechanisms. bohrium.comrsc.orgrsc.org The stability, ready availability, and generally low toxicity of arylboronic acids further enhance their utility as reagents in both academic and industrial research. chem-soc.sinih.gov

Overview of Fluorinated Arylboronic Acids in Contemporary Chemical Research

The introduction of fluorine atoms into the structure of arylboronic acids significantly influences their chemical and physical properties. Fluorinated arylboronic acids are of particular interest in medicinal chemistry and materials science. The presence of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. chemimpex.com

In pharmaceutical development, fluorinated arylboronic acids are key intermediates for creating new therapeutic agents. chemimpex.comorganic-chemistry.org The strategic placement of fluorine can lead to drugs with improved efficacy and pharmacokinetic profiles. chemimpex.com Furthermore, these compounds are utilized in the synthesis of advanced materials, such as polymers and nanomaterials, where fluorine can impart desirable properties like thermal stability. chemimpex.com The use of fluorinated arylboronic acids also extends to diagnostic applications, including their role in the development of probes for positron emission tomography (PET) imaging. organic-chemistry.org Research has also explored the rhodium-catalyzed arylation of fluorinated ketones using these boronic acids to produce fluorinated alcohols. rsc.org

Research Context and Importance of 5-Ethoxy-2-fluorophenylboronic Acid

This compound is a specific, substituted arylboronic acid that has garnered attention for its utility in several areas of chemical research. Its unique structure, featuring an ethoxy group and a fluorine atom on the phenyl ring, makes it a valuable intermediate.

This compound is particularly significant in pharmaceutical development, where it serves as a key building block in the synthesis of potential anti-cancer agents. chemimpex.com Its structure is leveraged in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures required for targeted therapies. chemimpex.com The presence of the ethoxy group can affect its solubility and reactivity, potentially leading to higher yields in synthetic processes. chemimpex.com

In addition to its role in medicinal chemistry, this compound is employed in materials science for creating specialized polymers and nanomaterials. chemimpex.com It is also used in bioconjugation for labeling biomolecules to study cellular processes. chemimpex.com

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 900174-60-9 |

| Molecular Formula | C₈H₁₀BFO₃ |

| Molecular Weight | 183.97 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 97 °C |

| Synonyms | 5-Ethoxy-2-fluorobenzeneboronic acid |

This data is compiled from multiple sources. chemimpex.comscbt.comuni.lutcichemicals.com

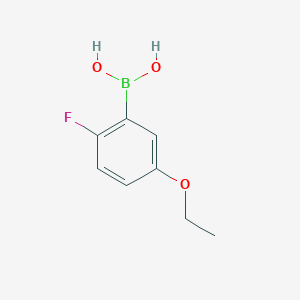

Structure

2D Structure

Propiedades

IUPAC Name |

(5-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJGNUFTQTZLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584405 | |

| Record name | (5-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900174-60-9 | |

| Record name | (5-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethoxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 5 Ethoxy 2 Fluorophenylboronic Acid

Fundamental Reactivity Patterns of the Arylboronic Acid Moiety

Arylboronic acids are characterized by a trivalent boron atom bonded to an aryl group and two hydroxyl groups. This structure allows them to participate in a variety of chemical transformations. A key aspect of their reactivity is the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species. rsc.orgsemanticscholar.org This equilibrium is pH-dependent and plays a crucial role in many of their reactions. rsc.org

One of the most significant reactions of arylboronic acids is their ability to form boronate esters through condensation with diols. rsc.orgnih.gov This reversible reaction is fundamental to their use in sensing and self-healing materials. rsc.org Furthermore, arylboronic acids can undergo oxidation to form phenols, a reaction that can be triggered by reactive oxygen species. rsc.org

In the context of synthetic organic chemistry, the most prominent application of arylboronic acids is their participation in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgmt.com This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the formation of carbon-carbon bonds between the aryl group of the boronic acid and an organic halide. yonedalabs.com The versatility and functional group tolerance of the Suzuki-Miyaura reaction have made it an indispensable tool for synthetic chemists. nih.govbyjus.com

Influence of the Ethoxy and Fluoro Substituents on Reactivity Profiles

The reactivity of a phenylboronic acid is significantly modulated by the nature and position of substituents on the aromatic ring. In the case of 5-Ethoxy-2-fluorophenylboronic acid, the ethoxy and fluoro groups exert distinct electronic and steric effects that collectively shape its chemical behavior.

Electronic and Steric Effects of Substituents

Steric hindrance from ortho substituents can also play a significant role. researchgate.netsemanticscholar.org The ortho-fluoro group, while relatively small, can influence the approach of reactants to the boron center. This steric effect can impact the rate and selectivity of reactions, particularly in the formation of boronate esters and in the transmetalation step of cross-coupling reactions.

Impact on Acidity (pKa) and Solvent-Dependent Reactivity

The reactivity of boronic acids is also highly dependent on the solvent. nih.govacs.org Protic solvents can interact with the boronic acid and its boronate form through hydrogen bonding, influencing the equilibrium and the rates of reaction. acs.org Aprotic solvents, on the other hand, can lead to different reaction pathways and association constants. acs.org The solubility of the boronic acid and the stability of reaction intermediates are also solvent-dependent, making solvent choice a critical parameter in optimizing reactions involving this compound.

Reaction Mechanisms in Transition-Metal-Catalyzed Cross-Coupling Processes

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. mt.combyjus.com this compound is a valuable coupling partner in these reactions. chemimpex.com

Detailed Analysis of Suzuki-Miyaura Cross-Coupling Mechanisms

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgbyjus.com

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) catalyst, forming a palladium(II) intermediate. libretexts.orgbyjus.com The reactivity of the halide is a significant factor, with iodides and bromides generally being more reactive than chlorides. yonedalabs.com

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) center. wikipedia.org The mechanism of transmetalation is complex and can proceed through different pathways. One proposed pathway involves the reaction of the palladium(II) halide with a boronate, formed by the reaction of the boronic acid with a base. nih.gov Another pathway suggests the formation of an oxo-palladium species that then reacts with the boronic acid. nih.gov The electronic and steric properties of the boronic acid, including the substituents on the aryl ring, can influence the rate and efficiency of this step. nih.govacs.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

Role of Ligands and Catalytic Systems in Reaction Efficiency and Selectivity

The choice of ligand coordinated to the palladium catalyst is critical for the success of a Suzuki-Miyaura coupling reaction. musechem.comacs.org Ligands play several important roles: they stabilize the palladium catalyst, prevent its decomposition into inactive palladium black, and modulate its electronic and steric properties. yonedalabs.com

The electronic properties of the ligand influence the rates of the individual steps in the catalytic cycle. Electron-rich ligands, for example, can promote the oxidative addition step. yonedalabs.com The steric bulk of the ligand is also crucial, particularly for the reductive elimination step. wikipedia.org

Transition-Metal-Free Transformations Involving Arylboronic Acids

Arylboronic acids, including this compound, are versatile intermediates in organic synthesis, not only for transition-metal-catalyzed cross-coupling reactions but also for a growing number of transition-metal-free transformations. These reactions are advantageous as they avoid the cost and potential toxicity associated with residual metal catalysts. The carbon-boron bond in arylboronic acids can be selectively converted into carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds through ipso-functionalization, a substitution at the same position as the boronic acid group.

Ipso-functionalization provides a direct route to introduce a variety of functional groups onto the aromatic ring, starting from the corresponding arylboronic acid. These metal-free methods often employ common and readily available reagents under mild conditions.

Ipso-Hydroxylation

The conversion of arylboronic acids to phenols is a fundamental transformation. nih.govnih.gov Transition-metal-free methods for ipso-hydroxylation typically involve the use of an oxidizing agent. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted arylboronic acids provides a strong indication of its expected behavior.

Commonly used oxidants include hydrogen peroxide (H₂O₂), Oxone®, and N-oxides. nih.govresearchgate.net The reaction with aqueous hydrogen peroxide is a well-established method, often proceeding under neutral or basic conditions to yield the corresponding phenol. nih.gov The presence of the electron-donating ethoxy group in this compound is expected to facilitate this transformation.

A general mechanism for the hydroxylation with hydrogen peroxide involves the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis to afford the phenol. The reaction is often rapid and efficient for a wide range of substituted arylboronic acids.

| Oxidant | Typical Reaction Conditions | Expected Product | General Yield Range (%) |

| Hydrogen Peroxide (H₂O₂) | Aqueous solution, room temperature or gentle heating | 5-Ethoxy-2-fluorophenol | 70-95 |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Acetone/water, room temperature | 5-Ethoxy-2-fluorophenol | 80-98 |

| N-Oxides (e.g., Pyridine (B92270) N-oxide) | Organic solvent, room temperature | 5-Ethoxy-2-fluorophenol | 75-90 |

Ipso-Amination

The direct conversion of arylboronic acids to anilines without a metal catalyst is a highly valuable transformation for the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov Various aminating agents have been developed for this purpose, including hydroxylamine (B1172632) derivatives and organic azides. nih.govorganic-chemistry.org

For the synthesis of primary anilines, reagents like O-(2,4-dinitrophenyl)hydroxylamine (DPH) have been successfully employed. organic-chemistry.org The reaction proceeds through the formation of an ate-complex, followed by a 1,2-aryl migration. The electronic nature of the substituents on the arylboronic acid can influence the reaction rate and yield. The electron-donating ethoxy group in this compound would likely favor the amination reaction.

| Aminating Agent | Typical Reaction Conditions | Expected Product | General Yield Range (%) |

| O-(2,4-dinitrophenyl)hydroxylamine | Toluene (B28343), elevated temperature | 5-Ethoxy-2-fluoroaniline | 60-85 |

| Hydroxylamine-O-sulfonic acid | Aqueous base, room temperature | 5-Ethoxy-2-fluoroaniline | 50-80 |

| Organic Azides (e.g., Phenyl azide) | Xylene, high temperature | N-(5-Ethoxy-2-fluorophenyl)aniline | 55-75 |

Ipso-Nitration

Ipso-nitration of arylboronic acids offers a regioselective method for the synthesis of nitroarenes, which are important intermediates in organic synthesis. organic-chemistry.orgresearchgate.net Transition-metal-free conditions for this transformation often involve the use of nitrating agents such as fuming nitric acid or a mixture of a nitrate (B79036) salt and an acid. organic-chemistry.org

The reaction is believed to proceed via a radical mechanism involving the nitro radical (•NO₂). organic-chemistry.org The regioselectivity is a key advantage over traditional electrophilic aromatic substitution, which can lead to mixtures of isomers. For this compound, ipso-nitration would exclusively yield 1-ethoxy-4-fluoro-2-nitrobenzene.

| Nitrating Agent | Typical Reaction Conditions | Expected Product | General Yield Range (%) |

| Fuming Nitric Acid | Acetonitrile (B52724), 0 °C to room temperature | 1-Ethoxy-4-fluoro-2-nitrobenzene | 70-90 |

| Bismuth(III) Nitrate/K₂S₂O₈ | Acetonitrile, heating | 1-Ethoxy-4-fluoro-2-nitrobenzene | 65-85 |

| Ammonium Nitrate/TFAA | Dichloromethane, low temperature | 1-Ethoxy-4-fluoro-2-nitrobenzene | 50-75 |

Ipso-Halogenation

The conversion of arylboronic acids to aryl halides is a crucial transformation, as aryl halides are versatile building blocks in cross-coupling reactions. nih.gov Transition-metal-free methods for ipso-halogenation typically utilize N-halosuccinimides (NCS, NBS, NIS) or other halogenating agents. nih.govnih.gov

The reaction mechanism is generally considered to be an electrophilic substitution on the boronate species. The reactivity often depends on the halogenating agent, with iodination and bromination being more facile than chlorination. The presence of both electron-donating and electron-withdrawing groups in this compound makes it a suitable substrate for these transformations, leading to the regioselective formation of the corresponding aryl halides.

| Halogenating Agent | Typical Reaction Conditions | Expected Product | General Yield Range (%) |

| N-Iodosuccinimide (NIS) | Acetonitrile or Dichloromethane, room temperature | 4-Ethoxy-1-fluoro-2-iodobenzene | 80-95 |

| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane, room temperature | 1-Bromo-4-ethoxy-2-fluorobenzene | 75-90 |

| N-Chlorosuccinimide (NCS) | Aqueous solution with halide salt, heating | 1-Chloro-4-ethoxy-2-fluorobenzene | 60-80 |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Methanol, room temperature | 1-Bromo-4-ethoxy-2-fluorobenzene | 85-95 |

Advanced Applications in Organic Synthesis Utilizing 5 Ethoxy 2 Fluorophenylboronic Acid

Carbon-Carbon Bond Forming Reactions

The creation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, and 5-ethoxy-2-fluorophenylboronic acid serves as a key building block in several powerful C-C bond-forming methodologies.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent application of this compound, enabling the synthesis of highly valuable biaryl and heteroaryl scaffolds. organic-chemistry.org These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The reaction couples the boronic acid with an organic halide or sulfonate in the presence of a palladium catalyst and a base. researchgate.net

In the synthesis of heteroaromatic structures, which are of significant interest in drug discovery, this compound can be utilized as the nucleophilic partner. A notable example is the synthesis of 2-arylpyridines. Research by Rueda-Espinosa et al. demonstrated the coupling of various (hetero)aryl boronic acids with pyridine-2-sulfonyl fluoride (B91410) (PyFluor) as the electrophilic partner. nih.govnih.gov This methodology, which can be performed using a Pd(dppf)Cl₂ catalyst at temperatures between 65 and 100 °C, generates 2-arylpyridines in yields ranging from 5% to 89%, depending on the specific boronic acid used. nih.govresearchgate.net The electron-rich nature of this compound, conferred by the ethoxy group, generally favors efficient transmetalation and high yields in such couplings. The ortho-fluoro substituent can also influence the reaction's efficiency and the final product's conformational properties. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling for Heteroaryl Synthesis The following table illustrates a representative reaction based on the methodology for coupling arylboronic acids with PyFluor. Specific yield for this compound is dependent on the full substrate scope detailed in the cited study.

| Arylboronic Acid | Electrophile | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

| This compound | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 2-(5-Ethoxy-2-fluorophenyl)pyridine | 5-89* | nih.govnih.gov |

| Phenylboronic acid | 4-Bromobenzoyl chloride | Pd₂dba₃ | K₂CO₃ | Toluene (B28343) | 4-Phenylbenzophenone | N/A | mdpi.com |

While this compound is a cornerstone of Suzuki-Miyaura coupling, its application in other named cross-coupling reactions is limited by the standard mechanisms of those transformations. beilstein-journals.org

Sonogashira Coupling: This reaction typically couples a terminal alkyne with an aryl or vinyl halide and does not directly use boronic acids as the primary substrate. beilstein-journals.org While copper-free variations exist, the fundamental partners remain the alkyne and the halide. bohrium.com

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide, again not utilizing a boronic acid as the nucleophilic partner. beilstein-journals.org

Stille Coupling: The Stille reaction is mechanistically distinct as it employs organotin compounds (stannanes) as the key transmetalating agent, not organoboron compounds. nih.gov

Therefore, direct application of this compound in the canonical Sonogashira, Heck, or Stille reactions is not conventional. Synthetic strategies requiring the functionalities installed by these reactions would typically involve converting the boronic acid to a suitable halide or triflate first.

The development of synthetic routes to chiral molecules is a paramount goal in medicinal chemistry. The ortho-fluoro substituent in this compound makes it a particularly interesting substrate for creating axially chiral biaryls via atroposelective Suzuki-Miyaura coupling. nih.gov This type of stereoisomerism arises from restricted rotation around a single C-C bond, a phenomenon often induced by sterically demanding ortho substituents.

Recent advances have focused on palladium-catalyzed atroposelective Suzuki-Miyaura couplings using specialized chiral phosphine (B1218219) ligands (e.g., P-chiral BaryPhos) to control the stereochemical outcome. organic-chemistry.org These reactions can construct sterically hindered biaryls with high enantioselectivity. The coupling of an ortho-substituted aryl halide with a boronic acid like this compound is a prime candidate for this approach, where the ligand-catalyst complex can differentiate between the two faces of the boronic acid during the transmetalation step, leading to one enantiomer of the atropisomeric product in excess. nih.govnih.gov While specific studies detailing the use of this compound in this context are emerging, the principles of atroposelective synthesis strongly support its potential as a valuable building block. nih.gov

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bonds, this compound is a competent partner in reactions that form bonds between carbon and heteroatoms such as nitrogen (C-N) and oxygen (C-O).

The formation of C-N bonds is crucial for the synthesis of a vast array of pharmaceuticals and functional materials. While the Buchwald-Hartwig amination is a well-known palladium-catalyzed method, alternative approaches using boronic acids have been developed.

A significant advancement is the organophosphorus-catalyzed reductive cross-coupling of nitroalkanes with arylboronic acids, developed by the Radosevich group. claremont.eduresearchgate.net This methodology allows for the synthesis of highly functionalized N-(hetero)arylamines by coupling a boronic acid with a nitroalkane, which serves as a masked amine precursor. claremont.edu The reaction is driven by a P(III)/P(V)=O redox cycle and demonstrates excellent chemoselectivity, tolerating many functional groups that are sensitive in other coupling chemistries. organic-chemistry.orgwikipedia.org The broad substrate scope reported for this reaction, which includes both electron-rich and electron-poor arylboronic acids, suggests its applicability to this compound for the synthesis of novel secondary amines. organic-chemistry.orgrsc.org

Table 2: Representative C-N Cross-Coupling of Arylboronic Acids This table describes a general, state-of-the-art transformation applicable to a wide range of arylboronic acids.

| Arylboronic Acid | Coupling Partner | Catalyst System | Conditions | Product Type | Ref. |

| Arylboronic Acids | Nitroalkanes | Phosphetane Oxide / Ph₂SiH₂ | 120 °C, CPME | N-Alkylarylamines | claremont.eduresearchgate.net |

| Arylboronic Acids | Nitroarenes | Phosphetane Oxide / PhSiH₃ | 80 °C, Toluene | Diaryl/Heteroarylamines | rsc.org |

The Chan-Lam coupling (also known as the Chan-Evans-Lam reaction) is a powerful method for forming aryl ether linkages (C-O bonds) and is a key application for boronic acids in carbon-heteroatom bond formation. bme.hu This reaction typically involves the copper-catalyzed coupling of an arylboronic acid with an alcohol or phenol. organic-chemistry.orgbme.hu A key advantage of the Chan-Lam coupling is that it can often be conducted in the open air at room temperature, making it highly practical. bme.huresearchgate.net

The reaction proceeds through a copper(II)-catalyzed mechanism, where oxygen from the air often serves as the terminal oxidant to regenerate the active catalyst. organic-chemistry.org The scope of the reaction is broad, accommodating a wide range of arylboronic acids and alcohol/phenol partners. The application of copper(II) fluoride as a promoter has been shown to improve yields, particularly for the formation of sterically hindered ethers, which is relevant given the ortho-fluoro substituent of the target compound. This compound is a suitable substrate for this transformation, allowing for the synthesis of diaryl ethers containing the 5-ethoxy-2-fluorophenyl moiety by coupling with various phenols.

Strategic Applications in the Construction of Complex Organic Molecules

This compound has emerged as a significant building block in the synthesis of complex organic molecules, prized for its unique substitution pattern which imparts valuable properties to target structures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon (C-C) bonds. chemimpex.com The presence of the 2-fluoro substituent can enhance the metabolic stability and bioactivity of the final compound, while the 5-ethoxy group can improve solubility and influence electronic properties, making this reagent a versatile tool for medicinal and agricultural chemists. chemimpex.com

Synthesis of Key Pharmaceutical Intermediates and Molecular Scaffolds

The structural motifs made accessible through the use of this compound are prevalent in a variety of biologically active compounds, especially in the realm of oncology. This reagent serves as a key intermediate in the development of targeted therapies, including kinase inhibitors. chemimpex.com Kinases are a class of enzymes that play a crucial role in cell signaling and growth, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can block the activity of specific kinases is a major focus of modern cancer drug discovery.

The 5-ethoxy-2-fluorophenyl group introduced by this boronic acid can be a critical component of these inhibitors, fitting into the ATP-binding pocket of the target kinase. Research has shown its application in creating scaffolds for Polo-like kinase 1 (PLK1) inhibitors, which are being investigated for their potent anti-proliferative effects on various cancer cells. nih.gov

Table 1: Application of this compound in Pharmaceutical Synthesis

| Target Class | Specific Target | Synthetic Application | Resulting Scaffold |

|---|---|---|---|

| Kinase Inhibitors | Polo-like kinase 1 (PLK1) | Introduction of the 5-ethoxy-2-fluorophenyl moiety via Suzuki coupling to a heterocyclic core (e.g., pyrazole) to form a key intermediate. nih.gov | 1-(Aryl)-4-(5-ethoxy-2-fluorobenzyloxy)-1H-pyrazole-3-carboxamide derivatives |

| Kinase Inhibitors | General (e.g., for oncology) | Used as a building block in Suzuki-Miyaura reactions to construct complex heterocyclic systems that serve as the backbone for various kinase inhibitors. chemimpex.com | Substituted bi-aryl and heteroaryl-aryl structures |

Development of Novel Agrochemicals

The same synthetic strategies that make this compound valuable in pharmaceuticals are also applicable to the agrochemical industry. chemimpex.com The development of new herbicides, fungicides, and insecticides often relies on the synthesis of complex organic molecules that can interact with specific biological targets in pests or weeds. The incorporation of the 5-ethoxy-2-fluorophenyl moiety can lead to novel chemical entities with desirable properties for crop protection.

While specific, publicly documented examples of commercial agrochemicals synthesized using this exact reagent are not as prevalent as in the pharmaceutical sector, its potential is widely recognized by researchers. chemimpex.com The principles of molecular design for agrochemicals often parallel those for pharmaceuticals, where the goal is to create a molecule with high efficacy against its target and minimal off-target effects. The unique electronic and steric properties of the 5-ethoxy-2-fluorophenyl group make it an attractive component for inclusion in discovery libraries for screening new agrochemical candidates. Research in this area often involves the creation of libraries of related compounds, where the this compound would be one of several boronic acids used to generate a diverse set of potential agrochemicals. The findings from such research are often proprietary and may not be publicly disclosed until a product is commercialized.

Table 2: Potential Application of this compound in Agrochemical Synthesis

| Agrochemical Class | Potential Target | Synthetic Strategy | Potential Scaffold |

|---|---|---|---|

| Fungicides | Fungal metabolic enzymes | Suzuki-Miyaura coupling to create bi-aryl or heteroaryl-aryl structures known to have antifungal activity. | Phenyl-substituted heterocyclic systems |

| Herbicides | Plant-specific enzymes (e.g., acetolactate synthase) | Incorporation into inhibitor scaffolds to block essential amino acid synthesis in weeds. | Substituted aromatic amides or ethers |

| Insecticides | Insect nervous system targets (e.g., receptors) | Construction of complex molecules that mimic or block the action of natural neurotransmitters in insects. | Fluorinated and ethoxy-substituted bi-aryl compounds |

Explorations in Medicinal Chemistry and Biological Sciences

Pharmaceutical Development and Drug Discovery Initiatives

5-Ethoxy-2-fluorophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for its unique structural and reactive properties. chemimpex.com The presence of a boronic acid group, a fluorine atom, and an ethoxy group on the phenyl ring allows for its application in the synthesis of complex molecules with potential therapeutic value. chemimpex.cominnospk.com Its stability, reactivity in key chemical reactions, and low toxicity make it a valuable reagent in the development of new pharmaceutical agents. nih.gov

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 900174-60-9 |

| Molecular Formula | C8H10BFO3 |

| Molecular Weight | 183.97 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 158 °C |

Data sourced from various chemical suppliers and databases. chemimpex.comuni.lu

Synthesis of Potential Anti-Cancer Agents

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and binding affinity. nih.govnih.gov this compound serves as a key intermediate in the synthesis of novel compounds being investigated for their anti-cancer activity. chemimpex.comchemimpex.com Its primary role is in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. chemimpex.cominnospk.com This reaction is fundamental in modern organic synthesis, enabling the construction of complex molecular frameworks essential for creating new anti-cancer drug candidates. innospk.com Researchers utilize this compound to introduce the 5-ethoxy-2-fluorophenyl moiety into larger molecules, a common step in building libraries of compounds for screening against various cancer cell lines. mdpi.com The resulting derivatives are then evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. nih.govresearchgate.net

Design and Synthesis of Targeted Therapeutic Compounds

Targeted therapy represents a cornerstone of modern oncology, focusing on drugs that interfere with specific molecules involved in cancer growth and progression. This compound is a valuable reagent in the design of these targeted compounds. chemimpex.comchemimpex.com Its boronic acid functional group can act as a bioisostere for other chemical groups, like carboxylic acids, and can form reversible covalent bonds with specific biological targets, such as the active sites of enzymes. nih.gov This ability to selectively bind to targets is crucial for developing innovative treatment strategies. chemimpex.com The fluorine atom and ethoxy group can further modulate the compound's properties, including its ability to cross cell membranes and its metabolic stability, which are critical factors in the design of effective targeted drugs. nih.govchemimpex.com The synthesis of dipeptidyl boronic acids, for example, has been a successful strategy in developing proteasome inhibitors for cancer therapy. nih.gov

Investigations into Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapeutic modality for treating cancer. mdpi.com It is a binary system that requires the selective accumulation of a boron-10 (B1234237) (¹⁰B) delivery agent in tumor cells, followed by irradiation with a beam of low-energy neutrons. clinicaltrials.gov The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that releases high-energy, short-range particles (an alpha particle and a lithium-7 (B1249544) nucleus), which destroy the cancer cell from within. clinicaltrials.gov

Boron-containing compounds, including phenylboronic acid derivatives, are being explored for their potential as BNCT agents. chemimpex.com While research has heavily focused on agents like boronophenylalanine (BPA), the fundamental principles apply to other boron carriers. mdpi.comnih.govnih.gov The potential utility of this compound in this field lies in its core structure. It could serve as a scaffold for developing new boron delivery agents with improved tumor selectivity and accumulation. chemimpex.com The incorporation of fluorine-18, a positron-emitting isotope, into such boron agents can also facilitate PET imaging to assess the agent's biodistribution and tumor uptake before therapy, a critical step in BNCT treatment planning. mdpi.com

Bioconjugation and Biomolecule Labeling Applications

Development of Probes for Advanced Imaging Techniques

Molecular imaging probes are essential tools for visualizing and studying biological processes at the molecular level in real-time. rsc.orgnih.gov this compound possesses features that make it a candidate for the development of such probes. The boronic acid functionality can selectively bind to diol groups present in many biomolecules, such as carbohydrates on cell surfaces. chemimpex.com This selective binding provides a mechanism for targeting the probe to specific cells or tissues.

Furthermore, the fluorine atom in its structure is significant for imaging applications. chemimpex.com For Positron Emission Tomography (PET), the stable fluorine-19 can be substituted with the radioisotope fluorine-18, a widely used positron emitter. mdpi.com This allows the synthesis of radiolabeled probes for in vivo imaging. nih.gov For fluorescence-based imaging, the fluorine substitution can enhance the photophysical properties of a fluorescent molecule to which it is attached, potentially leading to brighter and more stable fluorescent probes. chemimpex.comnih.gov

Facilitating Studies of Protein Interactions and Cellular Processes

The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in bioconjugation. chemimpex.com This chemistry allows this compound to be used as a linker to attach labels or other molecules to biomolecules like proteins and carbohydrates. By attaching a reporter molecule (e.g., a fluorescent dye) to a protein using this boronic acid derivative, researchers can track the protein's location and movement within a cell, providing insights into cellular processes. This technique is valuable for studying protein-protein interactions, cellular signaling pathways, and the mechanisms of drug action. mdpi.com The specific reactivity of the boronic acid group allows for targeted labeling under biological conditions, making it a useful tool for chemical biologists.

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, where compounds are identified that can selectively block the activity of enzymes involved in disease processes.

Investigations into Serine Protease Inhibition

Serine proteases are a large family of enzymes with diverse physiological roles, and their dysregulation is implicated in numerous diseases. Consequently, they are a significant target for therapeutic intervention. Despite the interest in boronic acid derivatives as potential serine protease inhibitors, a review of current scientific literature reveals no specific studies focused on the inhibitory activity of this compound against this class of enzymes.

Studies on Kinase Inhibition

Kinases play a pivotal role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers and inflammatory diseases, making them a prime target for drug development. While some boronic acid-containing compounds have been investigated as kinase inhibitors, there is currently no available research data detailing the evaluation of this compound for its potential to inhibit any kinase enzymes.

Antimicrobial and Broader Bioactivity Assessments

The search for novel antimicrobial agents is a global health priority. Phenylboronic acids and their derivatives have been a subject of interest in this field.

Evaluation of Antibacterial Activity

While related halogenated and substituted phenylboronic acids have demonstrated antibacterial properties in some studies, there are no specific reports on the evaluation of this compound for its efficacy against any bacterial strains. Therefore, its potential as an antibacterial agent remains uninvestigated in the public domain.

Assessment of Antifungal Activity

Similarly, the antifungal potential of various boronic acid-containing compounds has been explored. However, there is a lack of published research assessing the antifungal activity of this compound against any fungal species.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. These studies elucidate the chemical features of a molecule that are essential for its therapeutic effects. For this compound, there are no specific SAR studies available in the literature that describe its interactions within a biological context or its development as a bioactive agent. The primary context in which this compound appears is as a building block in the synthesis of more complex molecules.

Contributions to Materials Science and Advanced Technologies

Polymer and Nanomaterial Synthesis and Functionalization

5-Ethoxy-2-fluorophenylboronic acid serves as a building block in the creation of advanced polymers and the functionalization of nanomaterials. chemimpex.com Its utility in this context stems from the reactivity of the boronic acid moiety and the influence of the ethoxy and fluoro substituents on the compound's properties and interactions.

A key application of this compound in materials science is its ability to form stable complexes with metals, which can significantly enhance the properties of materials such as polymers and nanomaterials. chemimpex.com The boronic acid group can coordinate with various metal ions, and the electronic effects of the fluorine and ethoxy groups can modulate the stability and properties of these metal complexes. This complex formation can be leveraged to create materials with improved thermal stability, mechanical strength, or specific catalytic activities. While detailed studies on the specific metal complexes of this compound and their material applications are not extensively documented, the principle is a cornerstone of advanced material design.

Development of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, constructed from organic building blocks linked by strong covalent bonds. rsc.orgtcichemicals.com Boronic acids are fundamental building blocks in the synthesis of a significant class of COFs, known as boronate-ester-linked COFs. rsc.org The self-condensation of boronic acids or their condensation with diol linkers leads to the formation of these robust, porous materials. tcichemicals.com

While direct references to the use of this compound as a linker in COF synthesis are not prominent in the literature, its structural features make it a potential candidate for creating functionalized COFs. The presence of the ethoxy and fluoro groups could impart specific properties to the resulting COF, such as modified pore environments, altered electronic properties, and enhanced stability. The general synthetic strategies for boronic acid-based COFs are well-established and could be adapted for this compound. rsc.org

| COF Synthesis Principle | Role of Boronic Acid | Potential Contribution of this compound |

| Condensation polymerization | Acts as a multitopic linker, forming strong covalent bonds (boronate esters). tcichemicals.com | The ethoxy and fluoro groups could influence the framework's porosity, stability, and functionality. |

| Self-condensation or co-condensation with diols | Forms the vertices of the porous crystalline structure. tcichemicals.comrsc.org | Could lead to COFs with tailored electronic and surface properties. |

Applications in Chemical Sensor Development

The boronic acid group is a versatile functional group for the development of chemical sensors. It can reversibly bind with diols, a property widely exploited for the detection of saccharides. nih.gov Furthermore, the Lewis acidic nature of the boron atom allows for interaction with Lewis bases like fluoride (B91410) ions, enabling the design of fluoride sensors. nih.gov

Although specific chemical sensors based on this compound are not extensively reported, its structure suggests potential in this area. The fluorine and ethoxy substituents can influence the acidity of the boronic acid and the binding affinity and selectivity towards target analytes. For instance, the electron-withdrawing nature of the fluorine atom can enhance the Lewis acidity of the boron, potentially improving its sensitivity for certain analytes. The development of fluorescent or electrochemical sensors based on this molecule would follow established principles of boronic acid-based sensor design.

Integration into Metal-Organic Framework (MOF) Material Synthesis

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters coordinated to organic linkers. While the primary linkers are often carboxylates, the functionalization of these linkers with other groups, including boronic acids, is a strategy to impart new functionalities to the MOF.

There is no direct evidence in the searched literature of this compound being used as a primary or secondary linker in MOF synthesis. However, the incorporation of boronic acid functionalities into MOF structures is a known approach to create materials with specific recognition sites, for example, for the capture of diol-containing molecules. It is conceivable that a bifunctional linker containing both a carboxylate group (to form the MOF structure) and a this compound moiety could be synthesized and integrated into a MOF. This would result in a framework with the characteristic porosity of a MOF and the chemical reactivity of the boronic acid group.

Computational and Theoretical Studies on 5 Ethoxy 2 Fluorophenylboronic Acid

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the molecular properties of phenylboronic acid derivatives. DFT has been successfully employed to study related molecules, providing a reliable framework for understanding 5-ethoxy-2-fluorophenylboronic acid. The B3LYP functional is a commonly used method for these calculations. nih.govresearchgate.net

The first step in computational analysis is to determine the molecule's most stable three-dimensional shape through geometry optimization. For phenylboronic acids, a key feature is the orientation of the boronic acid group [-B(OH)₂] relative to the phenyl ring. Studies on analogous compounds, such as 2-fluorophenylboronic acid, have shown that different conformers, like cis and trans orientations, can exist with slight energy differences. researchgate.net The most stable conformer is identified by finding the structure with the lowest energy on the potential energy surface.

The optimized geometric parameters, including bond lengths and angles, can be calculated. For example, in a study of 2-fluorophenylboronic acid, the B–O bond lengths were calculated to be approximately 1.36 Å to 1.38 Å. researchgate.net The introduction of the ethoxy group at the 5-position in this compound is expected to cause minor changes in the phenyl ring's bond lengths due to its electronic influence. wu.ac.th

Table 1: Predicted Geometrical Parameters for Phenylboronic Acid Analogues Note: This data is based on computational studies of related phenylboronic acid structures, such as 2-fluorophenylboronic acid, to illustrate expected values.

| Parameter | Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-C (ring) | C1-C2 | ~1.39 - 1.40 | - |

| C-F | C2-F | ~1.35 | - |

| C-B | C1-B | ~1.55 | - |

| B-O | B-O1/O2 | ~1.37 | - |

| C-O-C | C5-O-C(ethyl) | - | ~118 |

| O-B-O | O1-B-O2 | - | ~115 |

Data inferred from studies on analogous compounds. researchgate.netwu.ac.th

The electronic properties of a molecule are governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 2: Representative FMO Energies from Analogous Compounds Note: Values are illustrative based on DFT/B3LYP calculations for similar aromatic boronic acids.

| Parameter | Energy (eV) | Description |

| E(HOMO) | ~ -6.5 to -7.0 | Indicates electron-donating capability |

| E(LUMO) | ~ -1.5 to -2.0 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 | Relates to chemical reactivity and kinetic stability |

Data inferred from computational studies on related molecules. nih.govresearchgate.netrjb.ro

Theoretical vibrational spectra can be simulated using DFT calculations. These simulations predict the frequencies of the fundamental vibrational modes of the molecule, which can then be compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. tsijournals.com This comparison helps in the definitive assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsion. researchgate.net

For this compound, key vibrational modes would include:

O-H stretching from the boronic acid group, typically appearing as a broad band in the high-wavenumber region of the IR spectrum.

C-H stretching from the aromatic ring and the ethoxy group.

C-F stretching , which is expected in the 1350–1100 cm⁻¹ range. researchgate.net

B-O stretching modes associated with the boronic acid functional group.

C-O-C stretching from the ethoxy group. esisresearch.org

Calculations on 2-fluorophenylboronic acid have assigned the C-F stretching modes to bands around 1203 cm⁻¹ (IR) and 1197 cm⁻¹ (Raman). researchgate.net The vibrational modes of the ethoxy group, such as CH₂ scissoring, wagging, and twisting, are also identifiable. esisresearch.org

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for this purpose. wu.ac.th The calculated chemical shifts are then correlated with experimental data to aid in the structural elucidation of the molecule. Predictions for this compound would account for the influence of the electron-withdrawing fluorine atom and the electron-donating ethoxy group on the chemical environments of the various hydrogen and carbon atoms in the molecule.

Molecular Dynamics and Molecular Docking Investigations

Molecular dynamics (MD) and molecular docking are powerful computational techniques used to study how a molecule like this compound might interact with biological systems, such as proteins or enzymes. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor to form a stable complex. csfarmacie.cz This technique is crucial in drug discovery for screening virtual compound libraries and identifying potential drug candidates. plos.org Following docking, the strength of the interaction, known as the binding affinity, can be estimated using scoring functions or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). plos.org

While specific molecular docking studies on this compound are not detailed in the available literature, its utility as an intermediate in pharmaceutical development, particularly in oncology, suggests it could be a fragment or building block for ligands targeting proteins involved in cancer pathways. chemimpex.com For instance, boronic acids are known inhibitors of serine proteases and have been explored for their potential to target enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. nih.govcsfarmacie.cz A computational study would involve docking this compound into the active site of such a protein to predict its binding mode and affinity, providing a hypothesis for its mechanism of action that could be tested experimentally. nih.gov The results from such a study would typically be presented as a binding energy score (e.g., in kcal/mol). nih.gov

Mechanistic Insights Derived from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. While specific computational studies focusing exclusively on this compound are not extensively available in the public domain, a wealth of theoretical work on substituted phenylboronic acids allows for the derivation of valuable mechanistic insights applicable to this compound. These studies provide a detailed picture of the catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org The electronic and steric effects of the ethoxy and fluoro substituents on this compound are expected to modulate the energetics of these fundamental steps.

The initial step of the catalytic cycle, oxidative addition of an aryl halide to a low-valent palladium(0) complex, is often the rate-determining step. nih.gov Computational studies have shown that the energy barrier for this step is sensitive to the electronic properties of the ligands on the palladium center and the nature of the aryl halide. nih.gov

Following oxidative addition, the transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium(II) center. This step is considered crucial and can be influenced by the choice of base, solvent, and the substituents on the boronic acid. nih.govnih.gov For this compound, the presence of the electron-donating ethoxy group and the electron-withdrawing fluoro group introduces a push-pull electronic effect that can influence the nucleophilicity of the ipso-carbon and the stability of the intermediates. The ortho-fluoro substituent can also introduce steric effects and potentially participate in interactions with the metal center.

The final step, reductive elimination, involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. The electronic nature of the groups on the palladium(II) intermediate plays a significant role in the energetics of this step.

Based on general principles from computational studies of substituted phenylboronic acids, the following table illustrates the predicted qualitative effects of the ethoxy and fluoro substituents on the activation energies of the Suzuki-Miyaura reaction steps compared to an unsubstituted phenylboronic acid.

Table 1: Predicted Qualitative Effects of Substituents on Activation Energies (ΔG‡) of Suzuki-Miyaura Reaction Steps

| Step | Phenylboronic Acid (Reference) | This compound | Predicted Influence of Substituents |

|---|---|---|---|

| Oxidative Addition | ΔG‡ (ref) | Likely similar to reference | Primarily dependent on the aryl halide and palladium catalyst, with minor influence from the boronic acid structure. |

| Transmetalation | ΔG‡ (ref) | Potentially lower | The electron-withdrawing fluoro group can enhance the Lewis acidity of the boron atom, facilitating the formation of the boronate species. The ethoxy group's electron-donating effect might slightly counteract this. |

| Reductive Elimination | ΔG‡ (ref) | Potentially higher | The electron-donating ethoxy group can increase the electron density on the palladium center, which may slightly raise the barrier for reductive elimination. The fluoro group's effect is less direct in this step. |

This table is illustrative and based on general trends observed in computational studies of substituted phenylboronic acids. Actual values would require specific DFT calculations for this compound.

A DFT study on the Suzuki-Miyaura reaction between bromobenzene (B47551) and phenylboronic acid using a palladium-doped zeolite catalyst provided the following activation energies for the elementary steps, which can serve as a baseline for an unsubstituted system. nih.gov

Table 2: Calculated Activation Energies for the Suzuki-Miyaura Reaction of Phenylboronic Acid and Bromobenzene on a Pd-Zeolite Catalyst

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 2.6 |

| Transmetalation | 36.8 |

| Reductive Elimination | 17.7 |

Data sourced from a DFT study on a heterogeneous catalytic system and may differ for homogeneous systems. nih.gov

Furthermore, the presence of a base is crucial for the transmetalation step, as it facilitates the formation of a more nucleophilic boronate species. nih.gov Computational models have shown that the activation barrier for transmetalation is significantly lowered in the presence of a base. nih.gov For this compound, the acidity of the boronic acid, influenced by the fluoro and ethoxy groups, would affect the equilibrium of boronate formation and thus the kinetics of the transmetalation step.

Q & A

Q. What are the common synthetic routes for preparing 5-Ethoxy-2-fluorophenylboronic acid?

The synthesis typically involves Miyaura borylation, where a halogenated precursor (e.g., 5-ethoxy-2-fluorobromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . Alternative routes may utilize lithium-halogen exchange followed by boronation. Key intermediates and reaction conditions are optimized to ensure high yields (≥90%) and purity (≥97%) .

| Key Reaction Parameters | Example Conditions | Reference |

|---|---|---|

| Precursor | 5-Ethoxy-2-fluorobromobenzene | |

| Catalyst | Pd(dppf)Cl₂ | |

| Solvent | Dioxane/THF | |

| Temperature | 80–100°C |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms the substitution pattern (e.g., ethoxy at position 5, fluorine at position 2) and boronic acid functionality.

- ¹⁹F NMR : Validates fluorine presence and electronic environment .

- HPLC : Quantifies purity (≥97%) and detects trace impurities .

- Mass Spectrometry (MS) : Verifies molecular weight (183.97 g/mol) .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, leveraging its boronic acid group for C–C bond formation . Applications include pharmaceutical intermediates and materials science (e.g., liquid crystals) .

Advanced Research Questions

Q. How do the ethoxy and fluoro substituents influence reactivity in cross-coupling reactions?

- Ethoxy Group : Acts as an electron-donating group, stabilizing the boronic acid via resonance and enhancing oxidative addition efficiency with palladium catalysts .

- Fluoro Group : Electron-withdrawing effects increase electrophilicity of the aryl ring, potentially accelerating transmetallation but requiring careful optimization of base and ligand systems .

Q. What strategies optimize palladium-catalyzed reactions using this compound?

- Ligand Selection : Bulky ligands (e.g., SPhos) improve steric control in couplings with ortho-substituted aryl halides .

- Solvent Systems : Mixed solvents (e.g., toluene/water) enhance solubility and reduce boronic acid protodeboronation .

- Base Choice : Mild bases (e.g., K₂CO₃) minimize side reactions with acid-sensitive substrates .

Q. What stability considerations are critical for handling and storage?

- Moisture Sensitivity : Store at 0–6°C in a desiccator to prevent hydrolysis .

- Decomposition Pathways : Protodeboronation under acidic conditions or prolonged exposure to air .

- Safety Precautions : Use PPE (gloves, goggles) due to irritant properties (H315, H319) .

Q. How can regioselectivity challenges be addressed in complex coupling reactions?

- Steric Effects : The ethoxy group directs coupling to the para position in electron-rich aryl halides .

- Catalyst Tuning : Pd(OAc)₂ with chelating ligands (e.g., XPhos) improves selectivity in sterically hindered systems .

Q. What analytical methods detect impurities in samples of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.